(1S,4S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic Acid (1S,4S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 191471-51-9
VCID: VC0033229
InChI: InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m0/s1
SMILES: C1C(C2C(C2O1)C(=O)O)(C(=O)O)N
Molecular Formula: C7H9NO5
Molecular Weight: 187.15 g/mol

(1S,4S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic Acid

CAS No.: 191471-51-9

Reference Standards

VCID: VC0033229

Molecular Formula: C7H9NO5

Molecular Weight: 187.15 g/mol

(1S,4S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic Acid - 191471-51-9

CAS No. 191471-51-9
Product Name (1S,4S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic Acid
Molecular Formula C7H9NO5
Molecular Weight 187.15 g/mol
IUPAC Name (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Standard InChI InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m0/s1
Standard InChIKey YASVRZWVUGJELU-ADXDAQDCSA-N
Isomeric SMILES C1[C@@]([C@H]2[C@@H]([C@H]2O1)C(=O)O)(C(=O)O)N
SMILES C1C(C2C(C2O1)C(=O)O)(C(=O)O)N
Canonical SMILES C1C(C2C(C2O1)C(=O)O)(C(=O)O)N
PubChem Compound 22879288
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator